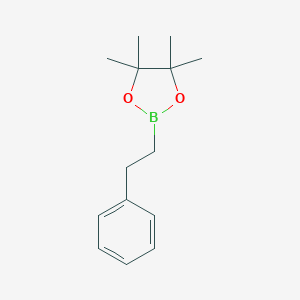

4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLQNRWCBBIVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462681 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165904-22-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane

CAS Number: 165904-22-3[1]

This technical guide provides an in-depth overview of 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane, a key reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and applications.

Core Compound Data

This compound, also known as phenethylboronic acid pinacol ester, is a stable, crystalline solid at room temperature. Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₂₁BO₂ |

| Molecular Weight | 232.13 g/mol |

| CAS Number | 165904-22-3 |

| Appearance | White solid |

| Melting Point | 38-39 °C |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.28-7.15 (m, 5H, Ar-H), 2.79 (t, J = 8.0 Hz, 2H, Ar-CH₂), 1.25 (s, 12H, C(CH₃)₂), 1.17 (t, J = 8.0 Hz, 2H, B-CH₂) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 144.7 (Ar-C), 128.3 (Ar-CH), 128.0 (Ar-CH), 125.5 (Ar-CH), 83.1 (C(CH₃)₂), 30.2 (Ar-CH₂), 24.8 (C(CH₃)₂) |

| IR (thin film, cm⁻¹) | 2978, 2929, 1604, 1496, 1454, 1372, 1318, 1143, 852, 699 |

| HRMS (ESI) | Calculated for C₁₄H₂₂BO₂⁺ [M+H]⁺: 233.1707, Found: 233.1710 |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the esterification of phenethylboronic acid with pinacol.

Materials:

-

Phenethylboronic acid

-

Pinacol

-

Anhydrous magnesium sulfate (MgSO₄)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

Procedure:

-

To a solution of phenethylboronic acid in an anhydrous solvent, an equimolar amount of pinacol is added.

-

Anhydrous magnesium sulfate is added to the mixture to act as a dehydrating agent.

-

The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the solid magnesium sulfate is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.

Synthesis of this compound.

Generalized Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, particularly for the synthesis of phenethyl-substituted aromatic compounds.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., toluene/water, dioxane/water, DMF)

Procedure:

-

In a reaction vessel, the aryl halide, this compound (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents) are combined in the chosen solvent system.

-

The mixture is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

-

The palladium catalyst (typically 1-5 mol%) is added to the degassed mixture.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the starting materials are consumed, as monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired phenethyl-substituted biaryl compound.

Generalized Suzuki-Miyaura Cross-Coupling Workflow.

Applications in Drug Development

Boronic acids and their pinacol esters are of significant interest in medicinal chemistry and drug development. The phenethyl moiety is a common structural motif in many biologically active molecules. The use of this compound allows for the efficient and modular synthesis of complex organic molecules with potential therapeutic applications. The Suzuki-Miyaura coupling, in which this compound is a key reactant, is one of the most widely used reactions in the pharmaceutical industry for the construction of carbon-carbon bonds in drug candidates. This enables the rapid generation of libraries of compounds for high-throughput screening and lead optimization.

References

An In-depth Technical Guide to 2-Phenylethylboronic Acid Pinacol Ester

Introduction

2-Phenylethylboronic acid pinacol ester, also known by its IUPAC name 4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane, is a vital organoboron compound in the field of organic synthesis.[1][2] As a derivative of boronic acid, it belongs to a class of reagents that have become indispensable for the formation of carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[3][4] The pinacol ester group enhances the stability and handling of the boronic acid moiety, making it less prone to dehydration and protodeboronation compared to its free boronic acid counterpart.[4][5] This increased stability and solubility in organic solvents contribute to efficient and reliable reaction kinetics.[4][6] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

The fundamental properties of 2-Phenylethylboronic acid pinacol ester are summarized below, providing a baseline for its use in synthetic applications.

| Property | Value | References |

| CAS Number | 165904-22-3 | [1][2][7] |

| Molecular Formula | C₁₄H₂₁BO₂ | [1][7][8] |

| Molecular Weight | 232.13 g/mol | [2][7] |

| Appearance | White to off-white or colorless solid (crystals, powder, or fused solid) | [1][7] |

| Melting Point | 31-33 °C | [2][7] |

| Boiling Point | 70-80 °C | [2][7] |

| Density | 0.97 ± 0.1 g/cm³ (Predicted) | [7] |

| Refractive Index | 1.4860 | [2][7] |

| SMILES | CC1(C)OB(CCC2=CC=CC=C2)OC1(C)C | [1] |

| InChI Key | LVLQNRWCBBIVHR-UHFFFAOYSA-N | [1][2] |

Reactivity and Applications in Organic Synthesis

The primary utility of 2-Phenylethylboronic acid pinacol ester lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions. Boronic esters are valued intermediates in reactions like the Suzuki-Miyaura coupling, which facilitates the creation of C-C bonds essential for building complex organic molecules.[3][6]

Suzuki-Miyaura Cross-Coupling

In this reaction, the organoboron compound couples with an organohalide or pseudohalide.[3] The pinacol ester readily participates in the transmetalation step of the catalytic cycle with a palladium catalyst.[3][4] This reaction is a cornerstone of modern synthetic chemistry due to its versatility, functional group tolerance, and relatively mild reaction conditions. The phenethyl group can be coupled to a wide variety of aromatic and vinylic systems, making this reagent a valuable building block for pharmaceuticals and advanced materials.[3] While boronic acids are generally more reactive than their pinacol ester counterparts, the latter's superior stability often makes them the reagent of choice, especially for complex, multi-step syntheses.[9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the synthesis of a boronic acid pinacol ester and its subsequent use in a cross-coupling reaction.

1. General Synthesis of an Alkylboronic Acid Pinacol Ester

This procedure illustrates a common method for preparing boronic esters from the corresponding boronic acid and pinacol.

-

Reagents: Alkylboronic acid (1.0 equiv), pinacol (1.0-1.2 equiv), anhydrous magnesium sulfate (1.5 equiv), and an anhydrous solvent (e.g., diethyl ether or CH₂Cl₂).[11]

-

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon), add the alkylboronic acid, pinacol, and anhydrous magnesium sulfate.[11]

-

Add the anhydrous solvent and stir the resulting suspension at room temperature. The reaction is typically monitored by TLC or GC and often runs for several hours to 24 hours.[11]

-

Upon completion, filter the suspension to remove the magnesium sulfate.

-

Concentrate the filtrate under reduced pressure to yield the crude product.[11]

-

The crude material can be further purified by dissolving it in a non-polar solvent like pentane, washing with water to remove any remaining pinacol, drying the organic layer over MgSO₄, and finally removing the solvent in vacuo.[11]

-

2. Suzuki-Miyaura Cross-Coupling of (2-phenylethyl)boronic acid pinacol ester

This protocol provides an example of coupling the title compound with an aryl halide.

-

Reagents: Aryl halide (e.g., 4-iodoacetophenone, 1.0 equiv), (2-phenylethyl)boronic acid pinacol ester (1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, ~2 mol%), a phosphine ligand (e.g., PPh₃, ~8 mol%), a base (e.g., Ag₂O, 1.5 equiv), and an anhydrous solvent (e.g., DME).[12]

-

Procedure:

-

In a nitrogen-filled glovebox, combine the aryl halide, (2-phenylethyl)boronic acid pinacol ester, silver(I) oxide, Pd₂(dba)₃, and triphenylphosphine in a reaction vessel.[12]

-

Add anhydrous DME to the vessel, seal it, and stir the reaction mixture at an elevated temperature (e.g., 85 °C) for 24 hours.[12]

-

After cooling to room temperature, the reaction mixture is typically filtered and the solvent is removed under reduced pressure.

-

The desired product is then isolated and purified using column chromatography (e.g., silica gel with a hexanes:ethyl acetate gradient).[12]

-

Visualizations of Key Processes

Experimental Workflow: Boronic Ester Synthesis

Caption: General workflow for the synthesis of a boronic acid pinacol ester.

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability, Storage, and Handling

Stability 2-Phenylethylboronic acid pinacol ester is generally stable under normal conditions.[13] However, like many boronic esters, it can be susceptible to hydrolysis, which cleaves the pinacol group to form the corresponding boronic acid.[5][14] This process is reversible and can be a consideration during aqueous workups or chromatography on silica gel.[15] The compound should be protected from heat, flames, and strong oxidizing agents.[16]

Storage For long-term stability, it is recommended to store the compound in a tightly closed container in a dry, well-ventilated place.[13] Recommended storage temperatures are often between 2-8°C, with some suppliers suggesting storage at -20°C for maximum longevity.[7][16]

Handling Standard laboratory safety precautions should be observed. This includes handling the chemical in a fume hood, wearing personal protective equipment such as gloves, safety goggles, and a lab coat.[16] Avoid creating dust and ensure adequate ventilation.[13] In case of contact, wash skin or eyes immediately with copious amounts of water.[16]

Conclusion

2-Phenylethylboronic acid pinacol ester is a highly valuable and versatile reagent in modern organic chemistry. Its enhanced stability over the free boronic acid, combined with its effectiveness in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, secures its place as a key building block in the synthesis of complex molecules. A thorough understanding of its properties, reactivity, and handling protocols is essential for its effective application in research and development, particularly within the pharmaceutical and materials science industries.

References

- 1. 2-Phenylethyl-1-boronic acid pinacol ester, 99% 1 g | Request for Quote [thermofisher.com]

- 2. 2-Phenylethyl-1-boronic acid pinacol ester, 99% | Fisher Scientific [fishersci.ca]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 6. scbt.com [scbt.com]

- 7. 2-PHENYLETHYL-1-BORONIC ACID PINACOL ESTER | 165904-22-3 [chemicalbook.com]

- 8. boronmolecular.com [boronmolecular.com]

- 9. researchgate.net [researchgate.net]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. rsc.org [rsc.org]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CAS#:165904-22-3 | 2-Phenylethyl-1-boronic acid pinacol ester | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to the Synthesis of 2-Phenethylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the synthesis of 2-phenethylboronic acid pinacol ester, a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The primary synthetic route discussed is the hydroboration of styrene, for which various catalytic systems and reaction conditions are presented and compared. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the core chemical transformations and workflows.

Introduction

2-Phenethylboronic acid pinacol ester is a key building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved through the hydroboration of readily available styrene with pinacolborane (HBpin). This reaction adds a hydrogen and a boronic ester group across the double bond of styrene. The regioselectivity of this addition is a critical aspect, leading to either the branched (Markovnikov) product, 1-phenethylboronic acid pinacol ester, or the desired linear (anti-Markovnikov) product, 2-phenethylboronic acid pinacol ester. This guide will explore various catalytic methods that have been developed to control this regioselectivity and achieve high yields of the target compound.

Synthetic Pathways via Hydroboration of Styrene

The hydroboration of styrene with pinacolborane is the most direct method for preparing 2-phenethylboronic acid pinacol ester. The choice of catalyst is paramount in determining the regioselectivity of the reaction. While uncatalyzed hydroboration can occur at elevated temperatures, transition-metal catalysts offer milder reaction conditions and greater control over the product distribution.

Below is a diagram illustrating the general hydroboration-oxidation pathway of styrene.

Caption: General reaction scheme for the catalyzed hydroboration of styrene.

Metal-Free Hydroboration

Ionic liquids can catalyze the anti-Markovnikov selective hydroboration of styrene with pinacolborane, offering a more environmentally friendly approach by eliminating the need for transition-metal complexes.[1]

Cobalt-Catalyzed Hydroboration

Cobalt complexes have been effectively used as catalysts for the hydroboration of styrene. These systems can be tuned to favor either the Markovnikov or anti-Markovnikov product. For instance, certain cobalt(II) complexes bearing bipyridyl–oxazoline ligands have been shown to catalyze the Markovnikov selective hydroboration.[2] Conversely, other cobalt systems can provide the linear product.

Rhodium-Catalyzed Hydroboration

Rhodium complexes are well-established catalysts for hydroboration reactions. The regioselectivity of rhodium-catalyzed hydroboration of styrene can be influenced by the choice of ligands.[3][4] Wilkinson's catalyst, for example, is known to catalyze the hydroboration of alkenes.[5]

Other Catalytic Systems

Iron and manganese-based catalysts have also been explored for the hydroboration of styrene, often favoring the anti-Markovnikov product.[6][7] These earth-abundant metals present a more sustainable alternative to precious metal catalysts.

Quantitative Data Summary

The following tables summarize the quantitative data for various catalytic systems used in the synthesis of 2-phenethylboronic acid pinacol ester from styrene.

Table 1: Metal-Free and Cobalt-Catalyzed Hydroboration of Styrene

| Catalyst/Conditions | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (anti-M:M) | Reference |

| [EMPyrr][OTf] | 50 | Neat | 100 | 20 | 98 | >99:1 | [1] |

| CoI₂ / KOtBu | 0.5 - 2.0 | THF | 30 | 1 | High | Varies | [8] |

| tBuBPOCoCl₂ / NaOtBu | 1.0 | THF | 25 | 1 | High | Markovnikov selective | [2] |

Table 2: Rhodium- and Other Metal-Catalyzed Hydroboration of Styrene

| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (anti-M:M) | Reference |

| Rh(I)-NHC Complex | 1 | CH₂Cl₂ | 25 | 4 | High | Markovnikov selective | [3] |

| fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] | 2 | THF | RT | - | >99 | 97:3 | [7] |

| Aryloxy-tethered NHC-FeII | - | - | RT | 18 | 44-71 | anti-Markovnikov selective | [6] |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and purification of 2-phenethylboronic acid pinacol ester.

Caption: A generalized workflow for the synthesis of 2-phenethylboronic acid pinacol ester.

Detailed Protocol for Cobalt-Catalyzed Hydroboration[8]

-

Reaction Setup: In a nitrogen-filled glovebox, add CoI₂ (0.5–2 mol%), KOtBu (11.2 mg, 0.1 mmol, 10 mol%), anhydrous THF (5 mL), and styrene (1.0 mmol) to a 10 mL vial equipped with a magnetic stir bar.

-

Addition of Reagent: Add pinacolborane (153.6 mg, 174 µL, 1.2 mmol) to the stirring mixture.

-

Reaction: Stir the reaction mixture vigorously at 30 °C for the specified time (e.g., 1 hour).

-

Workup and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous workup, followed by extraction with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Purification by Column Chromatography

Purification of boronic esters by silica gel chromatography can sometimes be challenging due to their potential decomposition on silica.[9][10] A common technique to mitigate this is to use silica gel impregnated with boric acid.[9] Alternatively, using neutral alumina as the stationary phase can also be effective.[11] The choice of eluent is typically a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or diethyl ether.

Characterization Data

The structure of 2-phenethylboronic acid pinacol ester can be confirmed by standard spectroscopic methods.

Table 3: Spectroscopic Data for 2-Phenethylboronic Acid Pinacol Ester

| Technique | Data |

| ¹H NMR | δ (ppm): 7.29 - 7.17 (m, 5H, Ar-H), 2.79 (t, J = 8.0 Hz, 2H, Ar-CH₂), 1.24 (s, 12H, C(CH₃)₂), 1.14 (t, J = 8.0 Hz, 2H, CH₂-B) |

| ¹³C NMR | δ (ppm): 142.8, 128.4, 128.2, 125.8, 83.1, 32.1, 24.8, (C-B signal often not observed or broad) |

| Molecular Formula | C₁₄H₂₁BO₂ |

| Molecular Weight | 232.13 g/mol |

Note: NMR data can vary slightly depending on the solvent used.

Conclusion

The synthesis of 2-phenethylboronic acid pinacol ester is a well-established transformation with the hydroboration of styrene being the most prominent method. The choice of catalyst is crucial for controlling the regioselectivity of the reaction. While precious metal catalysts like rhodium have been extensively studied, the development of more sustainable catalysts based on earth-abundant metals such as cobalt and iron, as well as metal-free systems, is a significant advancement in this field. This guide provides the necessary technical details for researchers to select and implement the most suitable synthetic strategy for their specific needs, from reaction setup to purification and characterization of the final product.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Cobalt-catalysed Markovnikov selective hydroboration of vinylarenes - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01085K [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]

- 5. Metal-catalysed hydroboration - Wikipedia [en.wikipedia.org]

- 6. pure.ed.ac.uk [pure.ed.ac.uk]

- 7. Hydroboration of Terminal Alkenes and trans‐1,2‐Diboration of Terminal Alkynes Catalyzed by a Manganese(I) Alkyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective hydroboration of unsaturated bonds by an easily accessible heterotopic cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane

This guide provides a comprehensive overview of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane, a boronic acid pinacol ester, intended for researchers, scientists, and professionals in drug development. It covers the molecule's chemical and physical properties, a detailed synthesis protocol, and its applications.

Core Molecular Data

This compound, also known as 2-Phenylethylboronic acid pinacol ester, is a compound with significant utility in organic synthesis. The pinacol ester group enhances its stability and solubility, facilitating efficient reaction kinetics in various coupling reactions.[1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁BO₂ | PubChem[2] |

| Molecular Weight | 232.13 g/mol | PubChem[2] |

| CAS Number | 165904-22-3 | PubChem[2] |

| Appearance | White solid | Organic Syntheses[3] |

| Melting Point | 38-39 °C | Organic Syntheses[3] |

Spectroscopic and Analytical Data

Detailed spectroscopic data is crucial for the identification and characterization of the compound.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ: 1.18 (t, J = 8.4 Hz, 2H), 1.26 (s, 12H), 2.79 (t, J = 8.0 Hz, 2H), 7.16-7.22 (m, 1H), 7.23-7.32 (m, 4H)[3] |

| ¹³C NMR (CDCl₃, 151 MHz) | δ: 25.0, 30.1, 83.2, 125.6, 128.1, 128.3, 144.6 (The carbon attached to boron was not observed due to quadrupolar relaxation)[3] |

| High-Resolution Mass Spectrometry (HRMS ESI⁺) | Calculated for C₁₄H₂₂BO₂⁺: 233.1707, Found: 233.1710[3] |

| Infrared (IR) (film) | 3026, 2978, 2929, 1372, 1318, 1139, 848, 755, 703 cm⁻¹[3] |

| Elemental Analysis | Calculated for C₁₄H₂₁BO₂: C, 72.44; H, 9.12[3] |

Experimental Protocol: Synthesis

The following is a detailed procedure for the synthesis of this compound.[3][4]

Materials and Equipment:

-

2-phenyl-1-ethylboronic acid

-

Pinacol

-

Magnesium sulfate (oven-dried)

-

tert-Butyl methyl ether

-

250 mL two-necked round-bottomed flask (oven-dried)

-

Magnetic stir bar

-

Rubber septum

-

Nitrogen inlet

-

Syringe

-

Medium porosity glass sinter

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

An oven-dried 250 mL two-necked round-bottomed flask is equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

-

The flask is charged with 2-phenyl-1-ethylboronic acid (10.0 g, 66.7 mmol), pinacol (7.88 g, 66.7 mmol), and oven-dried magnesium sulfate (12.0 g, 99.7 mmol).[3]

-

The flask is evacuated and backfilled with nitrogen three times.

-

tert-Butyl methyl ether (70 mL) is added via syringe.[3]

-

The resulting white suspension is stirred under a nitrogen atmosphere at room temperature for 16 hours.[4]

-

The suspension is filtered through a medium porosity glass sinter, and the filter cake is washed with tert-butyl methyl ether (3 x 20 mL).

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a 3:97 mixture of ethyl acetate and pentane as the eluent.

-

Fractions containing the desired product are collected and concentrated by rotary evaporation.

-

The resulting product is dried under reduced pressure to yield analytically pure this compound as a white solid.

Applications in Drug Development and Organic Synthesis

Boronic acids and their esters, such as this compound, are valuable compounds in the field of medicinal chemistry and drug delivery.[5] Their unique chemical properties make them suitable for various applications.

-

Drug Design: The boron atom in these compounds can play a role in drug design and development.[6]

-

Boron Neutron Capture Therapy (BNCT): Boronic acids and their esters are investigated as boron-carriers for BNCT, a targeted cancer therapy.[5]

-

Cross-Coupling Reactions: This compound is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, to form carbon-carbon bonds.[1]

-

Organic Electronics: Related boronic esters are utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics.[6]

The stability of the pinacol ester derivative is a key feature, although it is susceptible to hydrolysis at physiological pH, a factor that is dependent on substituents on the aromatic ring.[5]

References

Spectral Analysis of 2-Phenethylboronic Acid Pinacol Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-phenethylboronic acid pinacol ester, a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The characterization of 2-phenethylboronic acid pinacol ester is crucial for confirming its identity, purity, and structural integrity. The key spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-phenethylboronic acid pinacol ester.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 - 7.15 | m | 5H | Ar-H |

| 2.79 | t, J = 8.0 Hz | 2H | Ph-CH ₂ |

| 1.25 | t, J = 8.0 Hz | 2H | B-CH ₂ |

| 1.23 | s | 12H | C(CH ₃)₂ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 144.9 | Ar-C (quaternary) |

| 128.2 | Ar-C H |

| 128.0 | Ar-C H |

| 125.6 | Ar-C H |

| 83.2 | C (CH₃)₂ |

| 31.8 | Ph-C H₂ |

| 24.8 | C(C H₃)₂ |

| Note: The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly used to confirm the molecular weight and elemental composition.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 247.1869 | 247.1865 |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3026 | Medium | C-H stretch (aromatic) |

| ~2978, 2930 | Strong | C-H stretch (aliphatic) |

| ~1604, 1496, 1454 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1372, 1315 | Strong | B-O stretch |

| ~1144 | Strong | C-O stretch |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of 2-phenethylboronic acid pinacol ester in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Nuclei: ¹H and ¹³C

-

Solvent: CDCl₃

-

Temperature: 298 K

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of 2-phenethylboronic acid pinacol ester in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of approximately 1 µg/mL with the same solvent.

Instrumentation and Parameters:

-

Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap)

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5 µL/min.

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat (Liquid Film): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

Instrumentation and Parameters:

-

Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer

-

Accessory: ATR or transmission

-

Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound.

An In-depth Technical Guide to the Stability and Storage of Phenethylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for phenethylboronic acid pinacol ester. The information herein is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and analytical assessment of this compound, ensuring its integrity for synthetic and medicinal chemistry applications.

Introduction

Phenethylboronic acid pinacol ester is a valuable organoboron compound utilized in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The pinacol ester group enhances the stability of the boronic acid moiety, rendering the compound easier to handle and purify compared to its free boronic acid counterpart.[1] However, like other boronic esters, it is susceptible to degradation under specific environmental conditions, which can impact its purity, reactivity, and the reproducibility of experimental outcomes. A thorough understanding of its stability profile is therefore critical for its effective use.

Chemical Properties and Structure

Phenethylboronic acid pinacol ester is a colorless solid at room temperature. The pinacol group forms a five-membered dioxaborolane ring with the boron atom, which provides steric hindrance and electronic stabilization, protecting the boron from premature degradation.[2]

Table 1: General Properties of Phenethylboronic Acid Pinacol Ester

| Property | Value |

| Chemical Formula | C₁₄H₂₁BO₂ |

| Molecular Weight | 232.13 g/mol |

| Appearance | Colorless solid |

| Melting Point | 31 - 33 °C |

| Boiling Point | 70 - 80 °C |

Stability Profile and Degradation Pathways

The primary degradation pathway for phenethylboronic acid pinacol ester is hydrolysis.[3] This reaction involves the cleavage of the boronic ester bond by water to yield phenethylboronic acid and pinacol (2,3-dimethylbutane-2,3-diol). This process is influenced by several factors, including moisture, pH, and temperature.

Hydrolysis

The hydrolysis of boronic esters is a reversible reaction, but under aqueous conditions, the equilibrium often favors the formation of the boronic acid and the diol.[3] The rate of hydrolysis is significantly influenced by the pH of the medium.

Factors Affecting Stability

Moisture: As the primary reactant in hydrolysis, the presence of water is the most critical factor in the degradation of phenethylboronic acid pinacol ester. Exposure to atmospheric moisture can lead to gradual hydrolysis over time.[2]

pH: The hydrolysis of boronic esters is catalyzed by both acid and base.[4] Studies on phenylboronic acid pinacol esters, which are structurally similar, have shown that the rate of hydrolysis is significantly accelerated at physiological pH (around 7.4) and under basic conditions.[5][6] This is a crucial consideration for applications in biological systems or in reactions performed under basic conditions.

Temperature: Elevated temperatures can increase the rate of hydrolysis and other potential degradation pathways. For long-term storage, refrigeration is recommended to minimize thermal degradation.

Table 2: Qualitative Stability of Boronic Acid Pinacol Esters under Various Conditions

| Condition | Factor | Expected Stability | Notes |

| pH | < 4 (Acidic) | Low | Acid-catalyzed hydrolysis is a known degradation pathway. |

| 4 - 6 (Weakly Acidic) | Moderate | Hydrolysis can occur, but at a slower rate than under strongly acidic or basic conditions. | |

| 6 - 8 (Neutral) | Moderate to High | Generally most stable around neutral pH, but hydrolysis can be accelerated at physiological pH (7.4).[5][6] | |

| > 8 (Basic) | Low | Base-catalyzed hydrolysis is rapid and is a key step for the in situ generation of the boronic acid in Suzuki couplings.[4] | |

| Temperature | < 0 °C | High | Recommended for long-term storage to minimize degradation. |

| 0 - 25 °C (Room Temp) | Moderate | Stable for short periods if protected from moisture and air. | |

| > 25 °C | Moderate to Low | Increased temperature accelerates hydrolysis, especially in the presence of moisture. | |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | High | Prevents contact with atmospheric moisture and oxygen. |

| Air | Low to Moderate | Susceptible to hydrolysis due to ambient moisture. |

Recommended Storage and Handling

To ensure the long-term stability and purity of phenethylboronic acid pinacol ester, the following storage and handling guidelines are recommended.

Table 3: Storage and Handling Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. | To minimize thermal degradation and slow down the rate of hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent exposure to atmospheric moisture and oxygen, thereby inhibiting hydrolysis and potential oxidation. |

| Container | Keep in a tightly sealed container. | To prevent ingress of moisture and air. |

| Location | Store in a dry, well-ventilated area. | To minimize exposure to ambient humidity. |

| Light | Protect from light. | While not as critical as moisture, protection from light is a general good practice for storing organic reagents. |

| Handling | Handle in a glove box or under a stream of inert gas. | To minimize exposure to air and moisture during weighing and transfer. |

Experimental Protocols for Stability Assessment

The stability of phenethylboronic acid pinacol ester can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Method for Stability Monitoring

Reverse-phase HPLC (RP-HPLC) can be used to separate and quantify the phenethylboronic acid pinacol ester from its primary degradant, phenethylboronic acid. A significant challenge with RP-HPLC is the potential for on-column hydrolysis, where the aqueous mobile phase and the silica-based stationary phase can promote degradation during the analysis, leading to inaccurate results.[7][8] The following protocol is designed to minimize this effect.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of phenethylboronic acid pinacol ester at a known concentration (e.g., 1 mg/mL) in an aprotic solvent such as acetonitrile (ACN) to prevent hydrolysis prior to injection.[7]

-

For forced degradation studies, incubate the sample under the desired stress conditions (e.g., in an ACN/water mixture at a specific pH and temperature) for a defined period. At each time point, take an aliquot and dilute with ACN before injection.

-

-

HPLC Conditions:

-

Column: A C18 column with low silanol activity is recommended to minimize on-column hydrolysis (e.g., Waters XTerra MS C18).[7][8]

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile (ACN)

-

Gradient: A typical gradient could be 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or slightly below to reduce on-column degradation.

-

Detector: UV at a wavelength where both the ester and the boronic acid show absorbance (e.g., 210 nm).

-

Injection Volume: 5-10 µL.

-

Important Note: Avoid using acidic modifiers like formic acid or trifluoroacetic acid (TFA) in the mobile phase, as they can significantly accelerate on-column hydrolysis.[7]

-

-

Data Analysis:

-

Identify the peaks for phenethylboronic acid pinacol ester and phenethylboronic acid based on their retention times (the boronic acid will be more polar and elute earlier).

-

Calculate the percentage of the ester remaining at each time point by comparing the peak area of the ester to the total area of all related peaks.

-

NMR Spectroscopy Method for Stability Monitoring

¹H NMR spectroscopy is a powerful tool for monitoring the hydrolysis of boronic esters in situ, as distinct signals for the ester and its hydrolysis products can be observed and quantified.[9]

Protocol:

-

Sample Preparation:

-

Dissolve a known amount of phenethylboronic acid pinacol ester in a deuterated aprotic solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

To initiate the hydrolysis study, add a specific volume of D₂O or a D₂O-based buffer of the desired pD.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum immediately after the addition of the aqueous solution (t=0).

-

Continue to acquire spectra at regular intervals to monitor the progress of the reaction.

-

-

Data Analysis:

-

Identify the characteristic signals for the phenethylboronic acid pinacol ester and the hydrolysis products. A key signal to monitor is the singlet corresponding to the 12 protons of the two methyl groups on the pinacol ring of the ester. Upon hydrolysis, this signal will decrease, and a new signal for the free pinacol will appear.

-

The extent of hydrolysis can be quantified by comparing the integration of the pinacol methyl signal of the ester to the integration of a stable signal from the phenethyl group that is present in both the ester and the boronic acid.

-

Conclusion

Phenethylboronic acid pinacol ester offers enhanced stability compared to its corresponding boronic acid, making it a valuable reagent in organic synthesis. However, its susceptibility to hydrolysis, particularly in the presence of moisture and at neutral to basic pH, necessitates careful handling and storage. By adhering to the recommended storage conditions of a cool, dry, and inert environment, and by utilizing appropriate analytical methods to monitor its purity, researchers can ensure the integrity of this compound for their synthetic endeavors. The experimental protocols provided in this guide offer a framework for assessing the stability of phenethylboronic acid pinacol ester under various conditions, enabling a more controlled and reproducible application in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Safety of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane

Disclaimer: The following guide has been compiled from publicly available data. A complete, official Safety Data Sheet (SDS) with comprehensive GHS hazard classifications for 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane was not consistently available across all sources. One available SDS suggests the substance is not classified as hazardous[1]; however, this is atypical for this class of compounds. For comprehensive safety, information from structurally similar boronic acid pinacol esters has been included as a precautionary reference. Researchers should always consult the specific SDS provided by their supplier and perform their own risk assessment before handling this chemical.

Chemical Identification and Physical Properties

This section details the identifying characteristics and physical data for this compound.

| Property | Value | Source |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | PubChem |

| Synonyms | 2-Phenylethyl-1-boronic acid pinacol ester, Phenethylboronic Acid Pinacol Ester | PubChem,[2] |

| CAS Number | 165904-22-3 | [1],[2] |

| Molecular Formula | C₁₄H₂₁BO₂ | [2] |

| Molecular Weight | 232.13 g/mol | [2] |

| Appearance | Colorless solid (fused) | [1] |

| Melting Point | 31 - 33 °C (87.8 - 91.4 °F) | [1] |

| Boiling Point | 70 - 80 °C (158 - 176 °F) | [1] |

Hazard Identification and Classification (Reference Data)

While one supplier SDS for the target compound indicates no specific health hazards[1], this is unusual for boronic acid pinacol esters. The following table summarizes GHS hazard classifications commonly associated with structurally similar compounds. These should be considered for a conservative approach to risk assessment.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Flammable Liquids | 2 / 3 | H226: Flammable liquid and vapor |

Note: This data is compiled from SDSs of related boronic acid pinacol esters and may not be directly applicable to this compound.[3][4][5][6][7][8][9][10]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety-related data cited in Safety Data Sheets are not typically published within the SDS itself. This information is generated through standardized testing methodologies (e.g., OECD guidelines) by chemical manufacturers and regulatory bodies.

First-Aid Measures

The following diagram outlines the recommended first-aid procedures in case of exposure, based on protocols for the target compound and related boronic acid esters.[1][5]

Safe Handling and Storage Workflow

Proper handling and storage are critical to ensure safety in a laboratory setting. The workflow below provides a logical sequence of operations for working with this compound and similar reagents.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. benchchem.com [benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Phenylboronic acid pinacol ester 97 24388-23-6 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.fr [fishersci.fr]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 2-Phenethylboronic Acid Pinacol Ester: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenethylboronic acid pinacol ester, systematically known as 4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane , is a versatile organoboron compound widely utilized in modern organic synthesis. As a stable, easily handled crystalline solid, it serves as a crucial building block, particularly in palladium-catalyzed cross-coupling reactions. The pinacol ester group enhances the stability of the boronic acid, preventing premature decomposition and protodeboronation, which are common limitations of free boronic acids.[1][2] This increased stability makes it an invaluable reagent in the construction of complex molecular architectures.

In the realm of drug discovery and development, organoboron compounds, including boronic acids and their esters, have emerged as privileged scaffolds.[3][4][5] Their unique ability to form reversible covalent bonds and act as enzyme inhibitors has led to the development of several FDA-approved drugs, such as the proteasome inhibitor Bortezomib for treating multiple myeloma.[5][6] The phenethyl moiety, combined with the reactive potential of the boronic ester, makes this reagent a key intermediate for synthesizing novel pharmaceutical agents and complex natural products.

Physicochemical and Structural Data

The fundamental properties of 2-phenethylboronic acid pinacol ester are summarized below. These data are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | [7] |

| CAS Number | 165904-22-3 | |

| Molecular Formula | C₁₄H₂₁BO₂ | [7] |

| Molecular Weight | 232.13 g/mol | [7][8] |

| Appearance | White to off-white solid/crystals | |

| Melting Point | 45-49 °C | |

| Boiling Point | 100-105 °C at 0.2 mmHg | |

| SMILES | C1(=CC=CC=C1)CCCB2OC(C)(C)C(C)(C)O2 | [7] |

| InChIKey | LVLQNRWCBBIVHR-UHFFFAOYSA-N | [7] |

Experimental Protocols

Synthesis via Miyaura Borylation

A standard and efficient method for synthesizing alkylboronic esters is the Miyaura borylation reaction. This involves the palladium-catalyzed cross-coupling of an organic halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[9][10]

Reaction Scheme:

Detailed Protocol:

-

Reagents & Materials:

-

(2-Bromoethyl)benzene (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

-

Palladium Catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (2-5 mol%)

-

Base: Potassium acetate (KOAc) (2.0 - 3.0 equiv)

-

Solvent: Anhydrous 1,4-dioxane or DMSO

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add (2-bromoethyl)benzene, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.

-

Add anhydrous dioxane via syringe.

-

Stir the reaction mixture and heat to 80-100 °C.

-

Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.[10]

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with a nonpolar solvent (e.g., hexane or ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-phenethylboronic acid pinacol ester.

-

Application in Suzuki-Miyaura Cross-Coupling

The primary application of 2-phenethylboronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction to form a C(sp³)–C(sp²) bond with an aryl or vinyl halide/triflate.[2][11]

Reaction Scheme:

Detailed Protocol:

-

Reagents & Materials:

-

Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)

-

2-Phenethylboronic acid pinacol ester (1.1 - 1.5 equiv)

-

Palladium Catalyst: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ (2-5 mol%)

-

Base: Aqueous solution of sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

-

Solvent System: Toluene, 1,4-dioxane, or DMF, often with a small amount of water.

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

In a reaction vessel, combine the aryl halide, 2-phenethylboronic acid pinacol ester, and the palladium catalyst.

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Add the solvent (e.g., toluene) followed by the aqueous base solution.

-

Heat the mixture with vigorous stirring to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting biaryl product by flash column chromatography.

-

Visualized Workflows and Mechanisms

Synthesis Workflow

The following diagram illustrates the general workflow for the Miyaura borylation synthesis of the target compound.

Suzuki-Miyaura Catalytic Cycle

This diagram outlines the widely accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a fundamental process in modern synthetic chemistry.[2][11]

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 7. 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | C14H21BO2 | CID 11333720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane | C14H21BO2 | CID 11402003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions [mdpi.com]

- 11. youtube.com [youtube.com]

Commercial Availability and Technical Guide for 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane, also known as phenethylboronic acid pinacol ester, is a key organoboron compound utilized extensively in modern organic synthesis. Its stability, ease of handling, and reactivity make it a valuable building block, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its commercial availability, key properties, and a detailed experimental protocol for its application in the Suzuki-Miyaura coupling reaction, a cornerstone of pharmaceutical and materials science research.

Physicochemical Properties

Key identifiers and properties of this compound are summarized below.[1]

| Property | Value |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane |

| Synonyms | Phenethylboronic acid pinacol ester, 2-Phenylethyl-1-boronic acid pinacol ester |

| CAS Number | 165904-22-3[2] |

| Molecular Formula | C₁₄H₂₁BO₂[1][2] |

| Molecular Weight | 232.13 g/mol |

| Appearance | White or clear colorless crystals, powder, or fused solid[2] |

Commercial Availability

This compound is commercially available from several chemical suppliers. The purity and available quantities vary by supplier, and pricing is typically available upon request.

| Supplier | Product Name | Purity | Available Quantities |

| Thermo Fisher Scientific (Alfa Aesar) | 2-Phenylethyl-1-boronic acid pinacol ester | ≥98.5% (GC)[2] | 250 mg, 1 g[2][3] |

| Boron Molecular | 2-Phenylethyl-1-boronic acid pinacol ester | Information not publicly available | Inquire for details[4] |

| Amitychem (via Echemi) | This compound | Information not publicly available | Inquire for details[5] |

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate. The pinacol ester group enhances the stability of the boronic acid, making it less susceptible to protodeboronation and easier to handle compared to the free boronic acid.

The general role of boronic acid pinacol esters in drug discovery is significant. They serve as versatile intermediates in the synthesis of complex organic molecules that are often the basis for new therapeutic agents. The ability to efficiently construct C-C bonds allows for the modular assembly of drug candidates.

References

- 1. 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | C14H21BO2 | CID 11333720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Phenylethyl-1-boronic acid pinacol ester, 99% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-Phenylethyl-1-boronic acid pinacol ester, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. boronmolecular.com [boronmolecular.com]

- 5. echemi.com [echemi.com]

Physical properties of 2-phenethylboronic acid pinacol ester (melting point, boiling point).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 2-phenethylboronic acid pinacol ester, a versatile building block in organic synthesis and medicinal chemistry. This document outlines its melting and boiling points, and provides standardized experimental protocols for their determination.

Core Physical Properties

The physical state and thermal stability of a compound are critical parameters in its application, influencing reaction conditions, purification methods, and storage. 2-Phenethylboronic acid pinacol ester is a solid at room temperature.[1]

Table 1: Physical Properties of 2-Phenethylboronic Acid Pinacol Ester

| Physical Property | Value |

| Melting Point | 31°C to 33°C[1] |

| Boiling Point | 70°C to 80°C[1] |

| Molecular Formula | C₁₄H₂₁BO₂[1] |

| Molecular Weight | 232.13 g/mol [1] |

| Appearance | Solid[1] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following protocols outline the methodologies for determining the melting and boiling points of 2-phenethylboronic acid pinacol ester.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow range. The sharpness of the melting point range is a reliable indicator of purity.

Protocol:

-

Sample Preparation:

-

Ensure the 2-phenethylboronic acid pinacol ester sample is thoroughly dried to remove any residual solvent, as this can depress the melting point and broaden the range.

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary melting point tube by tapping the open end of the tube into the powder.

-

Invert the tube and tap the sealed end on a hard surface to compact the sample to a height of 2-3 mm.[2]

-

-

Measurement:

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[2]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the entire sample has completely liquefied (the end of the melting range).[2]

-

-

Purity Confirmation (Mixed Melting Point):

-

To confirm the identity and purity of the sample, a mixed melting point determination can be performed.

-

Mix a small amount of the sample with an authentic, pure sample of 2-phenethylboronic acid pinacol ester in a 1:1 ratio.

-

Determine the melting point of the mixture. If there is no depression or broadening of the melting range, the original sample is considered pure.[3]

-

Due to the relatively low boiling point of 2-phenethylboronic acid pinacol ester, the determination should be carried out with care to avoid thermal decomposition, although boronic esters are generally more stable than their corresponding acids.[4]

Protocol (Micro Boiling Point Determination):

-

Apparatus Setup:

-

Attach a small test tube containing 0.5 mL of 2-phenethylboronic acid pinacol ester to a thermometer with a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Place a short piece of capillary tubing (sealed at one end) into the test tube with the open end down.

-

Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil), ensuring the sample is below the oil level.

-

-

Measurement:

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until the bubbling becomes rapid and continuous.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the melting and boiling points.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Micro Boiling Point Determination.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Phenethylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-phenethylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. This C(sp³)–C(sp²) bond-forming methodology is of significant interest for the introduction of the phenethyl moiety, a structural motif present in a wide array of pharmaceuticals and biologically active compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. While traditionally used for C(sp²)-C(sp²) couplings, its application to C(sp³)-hybridized organoboron reagents, such as 2-phenethylboronic acid pinacol ester, has gained considerable attention. The use of the pinacol ester provides enhanced stability compared to the corresponding boronic acid, making it easier to handle, store, and purify, which is a significant advantage in multi-step syntheses and drug discovery workflows.[1][2] This document outlines the key considerations, optimized reaction conditions, and detailed experimental protocols for successfully employing 2-phenethylboronic acid pinacol ester in Suzuki-Miyaura coupling reactions.

Key Reaction Components and Considerations

The success of the Suzuki-Miyaura coupling with 2-phenethylboronic acid pinacol ester is dependent on the careful selection of several key components:

-

Palladium Catalyst: The choice of palladium catalyst and the associated ligand is crucial for an efficient reaction. Catalyst systems based on palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) in combination with phosphine ligands are commonly employed. For challenging couplings involving secondary alkylboronic esters, specialized ligands that promote efficient oxidative addition and reductive elimination while minimizing side reactions are often necessary.

-

Base: A base is required to activate the boronic ester for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The selection of the base should be tailored to the specific substrates to avoid potential side reactions.

-

Solvent: The solvent system plays a critical role in solubilizing the reactants and catalyst, and it can influence the reaction kinetics. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and an aqueous solution of the base is frequently used. Anhydrous conditions have also been reported to be effective, particularly with certain catalyst systems.[3]

Experimental Protocols

The following protocols provide a general framework for performing Suzuki-Miyaura coupling reactions with 2-phenethylboronic acid pinacol ester. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a starting point for the coupling of 2-phenethylboronic acid pinacol ester with a range of aryl bromides.

Materials:

-

Aryl bromide (1.0 equiv)

-

2-Phenethylboronic acid pinacol ester (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide, 2-phenethylboronic acid pinacol ester, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80–100 °C and stir vigorously for 4–24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in some cases.

Materials:

-

Aryl halide (1.0 equiv)

-

2-Phenethylboronic acid pinacol ester (1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv)

-

Base (e.g., 2 M K₂CO₃, 10 equiv)

-

Solvent (e.g., N,N-Dimethylacetamide - DMA)

Procedure:

-

In a microwave vial, combine the aryl halide, 2-phenethylboronic acid pinacol ester, palladium catalyst, and base in the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Heat the mixture to 150 °C for 20 minutes.

-

After cooling, filter the reaction mixture and proceed with aqueous workup and purification as described in Protocol 1.

Data Presentation

The following tables summarize representative data for the Suzuki-Miyaura coupling of 2-phenethylboronic acid pinacol ester with various aryl halides under different reaction conditions.

Table 1: Coupling of 2-Phenethylboronic Acid Pinacol Ester with Various Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 8 | 92 |

| 3 | 4-Bromobenzonitrile | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | Dioxane | 6 | 88 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | THF/H₂O | 18 | 75 |

Table 2: Optimization of Reaction Conditions for the Coupling of 4-Bromotoluene with 2-Phenethylboronic Acid Pinacol Ester

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 24 | 65 |

| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 82 |

| 3 | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 91 |

| 4 | PdCl₂(Amphos) (3) | Cs₂CO₃ | THF/H₂O | 80 | 10 | 89 |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

References

Application Notes and Protocols for the Cross-Coupling of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile organoboron reagent enables the formation of carbon-carbon bonds, facilitating the synthesis of a wide range of molecular structures, particularly those containing the phenethyl moiety.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the efficient construction of C-C bonds.[1] Organoboron compounds, such as boronic acids and their esters, are key reagents in these transformations due to their stability, low toxicity, and high functional group tolerance.[2] Boronic acid pinacol esters, like this compound, offer enhanced stability compared to their corresponding boronic acids, making them ideal for a broad range of reaction conditions. This protocol details the application of this specific pinacol ester in coupling reactions with various aryl halides.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronate ester is transferred to the palladium center. This step is typically facilitated by a base, which activates the organoboron compound.[3]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product (Ar-R) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Experimental Protocols

The following protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Conditions may require optimization depending on the specific substrates used.

General Procedure for Suzuki-Miyaura Cross-Coupling:

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Phosphine ligand (e.g., PPh₃, PCy₃, XPhos)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure: [3]

-

To a flame-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., 2 mol %), the phosphine ligand (e.g., 4 mol %), and the base (2.0 mmol).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the anhydrous solvent (e.g., 10 mL of a toluene/water 10:1 mixture) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions using pinacol boronate esters with various aryl halides. While specific data for this compound is not extensively published, the data for structurally similar alkylboronic acid pinacol esters provides a strong predictive basis for expected outcomes.

Table 1: Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling [1]

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (3 equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (4) | PCy₃ (8) | K₃PO₄ | Toluene/H₂O | 100 | High |

| 2 | Pd(PPh₃)₄ (4) | - | K₂CO₃ | Dioxane/H₂O | 90 | Moderate-High |

| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 110 | Good |

| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | High |

Note: This table represents a general optimization matrix. Specific yields are highly substrate-dependent.

Table 2: Substrate Scope for the Cross-Coupling of an Alkyl Pinacol Boronate with Various Aryl Halides

| Entry | Aryl Halide | Product | Typical Yield Range (%) |

| 1 | 4-Bromoanisole | 1-(4-methoxyphenyl)-2-phenylethane | 80-95 |

| 2 | 1-Iodo-4-nitrobenzene | 1-(4-nitrophenyl)-2-phenylethane | 75-90 |

| 3 | 2-Bromopyridine | 2-(2-phenylethyl)pyridine | 60-80 |

| 4 | 1-Bromo-3,5-dimethylbenzene | 1-(3,5-dimethylphenyl)-2-phenylethane | 85-98 |

Note: Yields are estimated based on typical Suzuki-Miyaura reactions with similar substrates and may vary.

Visualizations

Diagram 1: General Workflow for Suzuki-Miyaura Cross-Coupling

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst [morressier.com]

Application Notes and Protocols for C(sp²)-C(sp³) Coupling with Phenethylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of carbon-carbon bonds between sp²- and sp³-hybridized centers is a cornerstone of modern organic synthesis, enabling the creation of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for forging such bonds. This protocol focuses on the use of phenethylboronic acid pinacol ester as a key building block for introducing a phenethyl moiety onto various aromatic and heteroaromatic scaffolds. Phenethylboronic acid pinacol ester is favored for its stability, ease of handling, and generally good reactivity in palladium-, nickel-, and iron-catalyzed cross-coupling reactions.[1][2] These application notes provide detailed protocols and a summary of reaction conditions to facilitate the successful implementation of this important transformation in a laboratory setting.

Reaction Principle

The C(sp²)-C(sp³) Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (phenethylboronic acid pinacol ester) with an organic halide or triflate (Ar-X, where Ar is an aryl or heteroaryl group and X is Br, I, Cl, or OTf). The reaction requires a base to activate the boronic ester for transmetalation to the palladium center. The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the phenethyl group from the boron atom to the palladium center, and reductive elimination to form the desired C(sp²)-C(sp³) bond and regenerate the active Pd(0) catalyst.[1]

Data Presentation: Summary of Reaction Conditions